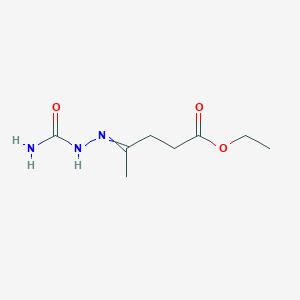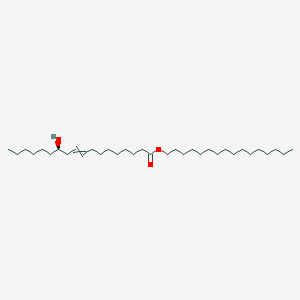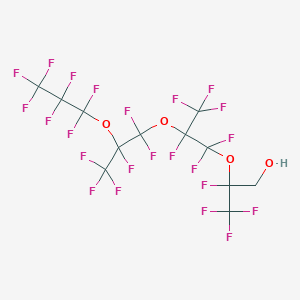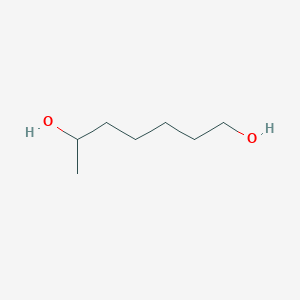
1,6-Heptanediol
概要
説明
1,6-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is a colorless, water-soluble solid that is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Heptanediol can be synthesized through several methods. One common method involves the hydrogenation of heptanoic acid or its esters. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanoic acid esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in a hydrogenation reactor, where the ester is mixed with a catalyst and hydrogen gas under controlled conditions.
化学反応の分析
Types of Reactions: 1,6-Heptanediol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to form heptanoic acid or heptanal, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form heptane, although this reaction is less common.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Halogenated heptanediol derivatives.
科学的研究の応用
1,6-Heptanediol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules. It is used in the production of polyurethanes and polyesters.
Biology: It is used in the study of biomolecular interactions and as a solvent for certain biological reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the manufacture of adhesives, coatings, and plasticizers.
作用機序
The mechanism of action of 1,6-Heptanediol depends on its application. In chemical reactions, its hydroxyl groups participate in various transformations, such as oxidation, reduction, and substitution. In biological systems, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
1,5-Pentanediol: A diol with a five-carbon chain.
1,6-Hexanediol: A diol with a six-carbon chain.
1,7-Octanediol: A diol with an eight-carbon chain.
Comparison: 1,6-Heptanediol is unique due to its seven-carbon chain, which provides it with distinct physical and chemical properties compared to shorter or longer chain diols. For example, it has a higher boiling point and different solubility characteristics compared to 1,5-Pentanediol and 1,6-Hexanediol. Its specific chain length also makes it suitable for certain polymer applications where flexibility and chain length are crucial factors.
特性
IUPAC Name |
heptane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLNXPQGUMNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


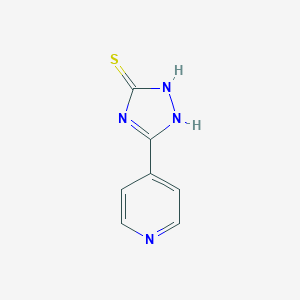
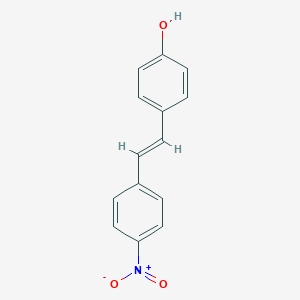
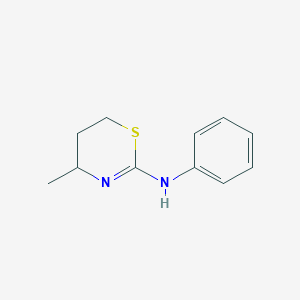
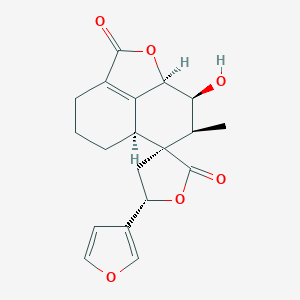
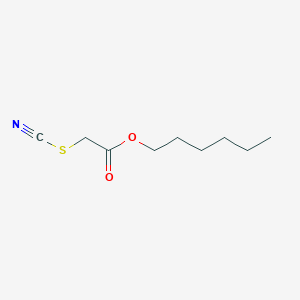
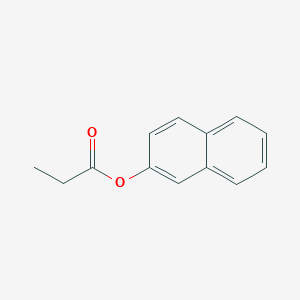
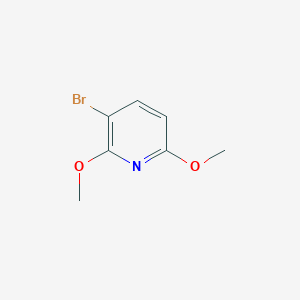
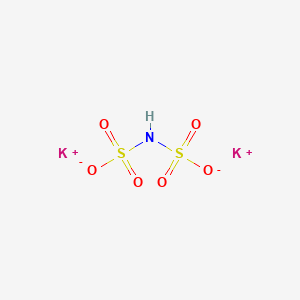
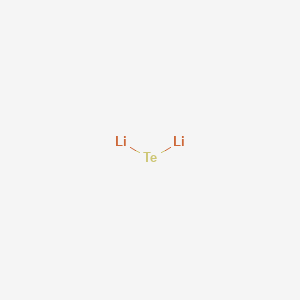
![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B88045.png)

